(1-(Furan-2-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid
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Overview
Description
(1-(Furan-2-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid is an organoboron compound that features a furan ring, a pyrazole ring, and a boronic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Furan-2-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the reaction of a furan derivative with a suitable pyrazole precursor under conditions that facilitate the formation of the pyrazole ring. The boronic acid group can then be introduced via hydroboration or other boron-insertion reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions that favor the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: (1-(Furan-2-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The pyrazole ring can undergo reduction reactions to form corresponding pyrazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted aromatic compounds depending on the coupling partner.
Scientific Research Applications
(1-(Furan-2-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (1-(Furan-2-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid exerts its effects is primarily through its participation in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Furan-2-boronic acid: Similar structure but lacks the pyrazole ring.
2-Furylboronic acid: Another furan derivative with a boronic acid group.
Uniqueness: (1-(Furan-2-yl)-3-methyl-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both a furan and a pyrazole ring, which imparts distinct chemical properties and reactivity. This dual-ring structure allows for a broader range of chemical transformations and applications compared to simpler boronic acids .
Properties
Molecular Formula |
C8H9BN2O3 |
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Molecular Weight |
191.98 g/mol |
IUPAC Name |
[1-(furan-2-yl)-3-methylpyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-6-7(9(12)13)5-11(10-6)8-3-2-4-14-8/h2-5,12-13H,1H3 |
InChI Key |
BFELDWCEAVCSSJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1C)C2=CC=CO2)(O)O |
Origin of Product |
United States |
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